6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]
Description
6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] is a spirocyclic compound featuring a piperidine ring fused to a pyrido[3,4-b]indole system via a spiro junction at the 1' position (Figure 1). The bromine atom at the 6' position introduces steric bulk and electronic effects, influencing its physicochemical properties and biological interactions.
Synthetic routes for this compound often involve spirocyclization strategies, such as base-catalyzed transformations of ketones or multi-component reactions (e.g., details its synthesis via guanidine derivatives from a parent spiro-piperidine-pyridoindole framework). Key spectral data (e.g., HRMS, NMR) confirm its spiro architecture and regiochemistry .
Properties
Molecular Formula |
C15H18BrN3 |
|---|---|
Molecular Weight |
320.23 g/mol |
IUPAC Name |
6-bromospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C15H18BrN3/c16-10-1-2-13-12(9-10)11-3-6-18-15(14(11)19-13)4-7-17-8-5-15/h1-2,9,17-19H,3-8H2 |
InChI Key |
AUZXHXBAVHXNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCNCC2)C3=C1C4=C(N3)C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6’-Bromo-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors to form the pyridoindole core.
Introduction of the Bromine Atom: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Spirocyclization: The final step involves the formation of the spiro linkage, which can be achieved through various cyclization reactions.
Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product .
Chemical Reactions Analysis
6’-Bromo-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents for oxidation .
Scientific Research Applications
6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] is a complex organic compound with a unique spirocyclic structure, integrating a piperidine and a pyrido[3,4-b]indole moiety, and a bromine atom at the 6' position. Its applications are primarily in medicinal chemistry and pharmacology due to its structural motifs associated with biological activity. The molecular formula of this compound is C16H18BrN3.
Chemical Properties and Reactivity
The chemical reactivity of 6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] is influenced by its functional groups. The bromine atom allows for nucleophilic substitution reactions, while the piperidine ring can undergo oxidation and reduction. The indole moiety can participate in electrophilic aromatic substitution reactions. Spiro compounds can be synthesized using the Pictet–Spengler reaction, where tryptamines react with carbonyl compounds to form tetrahydro-β-carbolines, which can be further transformed into spiro compounds through cyclization processes.
Biological Activities and Research Findings
Research indicates that 6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] exhibits significant biological activities, particularly in neuropharmacology. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. The compound has also shown activity against various cancer cell lines and may act as an inhibitor of specific enzymes involved in cancer progression.
In vitro studies have demonstrated that derivatives of this compound can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety. Preliminary data suggest that this compound interacts with serotonin receptors and may influence dopamine pathways. These interactions are critical for understanding its pharmacological profile and guiding future therapeutic applications.
Potential Therapeutic Applications
- Anticancer Agent: 6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]'s potential as an anticancer agent makes it a candidate for drug development targeting various malignancies.
- Mental Health Disorders: Its effects on neurotransmitter systems suggest possible uses in treating mental health disorders such as anxiety and depression.
- Neurological Disorders: Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
Research into its structure-activity relationship (SAR) can lead to the development of more potent analogs with improved efficacy and reduced side effects.
Comparison with Structurally Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 6-Methoxyharmalan | Contains methoxy group | Antidepressant effects | Exhibits psychoactive properties |
| Harmine | Indole-based structure | Anticancer properties | Known for MAO inhibition |
| Tetrahydrocarbazoles | Similar spiro structure | Neuroprotective effects | Diverse applications in drug design |
Mechanism of Action
The mechanism of action of 6’-Bromo-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The spiro structure provides a unique three-dimensional arrangement that can interact with various biological pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro-Pyridoindole Cores
1-Benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole]
- Structural Features : Shares the spiro-piperidine-pyridoindole core but substitutes the 6'-bromo group with a benzyl moiety on the piperidine nitrogen.
- Biological Activity: Acts as a CFTR co-potentiator, enhancing channel activity in cystic fibrosis mutants.
- Synthesis : Prepared via reductive amination or alkylation of the parent spiro compound .
(S)-1,2'-Dibenzyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one (OD-17)
- Structural Features : Replaces the piperidine ring with an indoline system and introduces a benzyl group at the 1' position. The 5-fluoro substituent further modulates electronic properties.
- Biological Activity : Demonstrates potent anticancer activity against A549 lung cancer cells (IC₅₀ < 1 µM), attributed to the indoline-2-one moiety’s ability to intercalate DNA .
- Physicochemical Properties : Higher molecular weight (470.22 g/mol) due to dual benzyl groups, reducing aqueous solubility compared to the bromo-piperidine analogue .
Halogenated Analogues with Varied Core Structures
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
- Structural Features : Substitutes the pyridoindole core with a pyran ring, retaining the 6-bromo substituent on the indoline moiety.
- Applications : Used as a building block in drug discovery (e.g., kinase inhibitors). The pyran ring confers rigidity, altering conformational dynamics compared to the piperidine-pyridoindole system .
- Synthesis : Achieved via acid-catalyzed cyclization of brominated indole precursors .
6-Bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
- Structural Features : Lacks a spiro junction; the bromoindole is directly linked to a tetrahydropyridine ring.
- Physicochemical Properties : Lower molecular weight (277.17 g/mol) and increased flexibility due to the absence of spiro constraints. This enhances metabolic stability but reduces target specificity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Substituent Effects : Bromine at the 6' position enhances electrophilicity, favoring interactions with nucleophilic residues in protein targets (e.g., CFTR). Benzyl groups, in contrast, improve hydrophobic interactions but may reduce solubility .
- Spiro vs. Non-Spiro Systems: Spiro architectures (e.g., piperidine-pyridoindole) enforce conformational restraint, increasing binding affinity compared to flexible analogues like 6-bromo-3-tetrahydropyridinylindole .
- Biological Implications : Halogenated spiro compounds show promise in cystic fibrosis and oncology, with activity modulated by substituent position and core rigidity .
Biological Activity
The compound 6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] is a member of a class of spirocyclic compounds that have garnered attention for their potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : 6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]
- Molecular Formula : C₁₃H₁₃BrN₂
- Molecular Weight : 295.16 g/mol
Anticancer Properties
Research has indicated that spirocyclic compounds similar to 6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with related structures have shown promising antiproliferative effects against various cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values ranging from 2.43 µM to 4.96 µM against human cancer cell lines such as MCF7 and HCT116 .
The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation. For instance:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Some derivatives have been identified as potent GSK-3β inhibitors, which play a crucial role in various signaling pathways related to cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications in the chemical structure can lead to enhanced potency and selectivity:
- Substituent Effects : The introduction of halogens or other functional groups at specific positions on the indole or piperidine rings has been shown to significantly affect the anticancer activity . For example, chlorine substitutions have been noted to enhance antiproliferative properties compared to their unsubstituted counterparts.
Case Studies
Several studies have evaluated the efficacy of related compounds in vivo:
- Study on Antitumor Activity : A study demonstrated that a related spirocyclic compound significantly reduced tumor size in xenograft models, indicating its potential as a therapeutic agent against solid tumors .
- Toxicological Assessments : Toxicity assessments revealed that while these compounds exhibit potent biological activities, they also necessitate careful evaluation due to potential cytotoxic effects on normal cells .
Q & A
Basic: What are the recommended synthetic routes for preparing 6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole], and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via intramolecular copper-catalyzed cyclization or palladium-catalyzed amidation. For example, reports an 88% yield using optimized conditions: a Pd catalyst, dry DMF as solvent, and cesium carbonate as a base at 80–100°C. Key variables affecting yield include:
- Catalyst choice : CuI or Pd(PPh₃)₄ for spirocycle formation.
- Solvent : Dry DMF or THF improves reaction efficiency by stabilizing intermediates.
- Temperature : Elevated temperatures (80–120°C) enhance cyclization but may risk decomposition.
- Base : Strong bases like Cs₂CO₃ deprotonate intermediates, accelerating ring closure .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : provides reference spectra (e.g., δ 10.9 ppm for NH protons, δ 135.2 ppm for aromatic carbons).
- HPLC-MS : Confirm molecular ion peaks (e.g., ES-MS: m/z 251 [M-2H]+).
- Elemental Analysis : Match calculated values (e.g., C: 53.61%, Br: 31.82%) to experimental data.
- Melting Point : A sharp MP (194–195°C) indicates high crystallinity and purity .
Advanced: How does the bromo substituent influence the compound’s reactivity in downstream functionalization?
Answer:
The bromine atom at the 6'-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the spirocyclic framework may require tailored conditions:
- Catalyst optimization : Bulky ligands (e.g., XPhos) improve coupling efficiency.
- Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states in SNAr reactions.
- Computational modeling : DFT calculations predict regioselectivity in electrophilic substitutions (e.g., bromine vs. piperidine nitrogen reactivity) .
Advanced: What computational strategies can predict the compound’s stability under varying pH and temperature conditions?
Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) model degradation pathways, such as dehydrohalogenation or oxidation.
- pKa prediction : Software like MarvinSuite estimates basicity of the piperidine nitrogen (predicted pKa ~8.5), guiding storage conditions (pH < 6 recommended).
- Thermogravimetric analysis (TGA) : Simulated thermal profiles identify decomposition thresholds (e.g., stability up to 150°C) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data?
Answer:
Discrepancies often arise from:
- Impurity profiles : Side products (e.g., dehalogenated byproducts) may skew NMR/MS data. Use preparative HPLC to isolate pure fractions.
- Crystallization solvents : Polar solvents (e.g., MeOH) may trap solvates, altering melting points.
- Re-examining reaction conditions : Reproduce protocols with strict anhydrous conditions (see for solvent drying protocols). Cross-validate spectral data with literature (e.g., ’s NMR assignments) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced: What strategies optimize the compound’s solubility for in vitro biological assays?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to balance solubility and biocompatibility.
- pH adjustment : Protonate the piperidine nitrogen (pKa ~8.5) in acidic buffers (pH 4–6) to enhance aqueous solubility.
- Surfactants : Polysorbate-80 or cyclodextrins form inclusion complexes, improving dispersion .
Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?
Answer:
- Target profiling : Use affinity chromatography with immobilized analogs to identify binding proteins.
- Metabolic stability assays : LC-MS/MS tracks hepatic microsome-mediated degradation.
- Molecular docking : Simulate interactions with potential targets (e.g., serotonin receptors) using crystal structures from the PDB .
Basic: What are the key stability considerations for long-term storage?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the spirocyclic moiety.
- Container compatibility : Glass vials prevent leaching compared to plastic .
Advanced: How does the spirocyclic architecture influence conformational dynamics in solution?
Answer:
- NMR NOE experiments : Detect through-space interactions between piperidine and indole protons, revealing preferred conformers.
- Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., water vs. DMSO) on ring puckering.
- X-ray crystallography : Resolve solid-state conformation; compare with solution data to assess flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
